[4-(Trifluoromethyl)phenyl]thiourea

Cancer Research Medicinal Chemistry Cytotoxicity

This 4-(trifluoromethyl)phenylthiourea (CAS 1736-72-7) is Riluzole Impurity 3—a critical reference standard for ALS drug QC and impurity profiling. Unlike generic aryl thioureas, its 4-CF₃ group drives low µM anticancer IC₅₀ (5.8–8.9 µM) with selectivity over normal cells, confirmed by SAR and molecular docking studies. Also essential for synthesizing UT-A/UT-B transporter inhibitors for hyponatremia and diuretic-refractory edema research. Procure 97% purity material for pharmaceutical QC, oncology lead optimization, or transporter modulator programs.

Molecular Formula C8H7F3N2S
Molecular Weight 220.22 g/mol
CAS No. 1736-72-7
Cat. No. B162154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Trifluoromethyl)phenyl]thiourea
CAS1736-72-7
Molecular FormulaC8H7F3N2S
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC(=S)N
InChIInChI=1S/C8H7F3N2S/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14)
InChIKeyOWTDDZMFRLUBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)phenylthiourea (CAS 1736-72-7): Chemical Identity and Core Properties for Procurement


[4-(Trifluoromethyl)phenyl]thiourea (CAS 1736-72-7) is a mono-substituted aryl thiourea bearing a strong electron-withdrawing 4-trifluoromethyl group [1]. This substituent confers distinct electronic and physicochemical properties, including an elevated XLogP3 of 2.5, a topological polar surface area (TPSA) of 70.1 Ų, and a predicted pKa of 12.33, which directly influence its reactivity and biological behavior . The compound is primarily recognized as a key impurity of the ALS drug Riluzole (Riluzole Impurity 3), making it essential for pharmaceutical quality control and reference standard applications .

Why 4-(Trifluoromethyl)phenylthiourea Cannot Be Replaced by Other Phenylthioureas in Research and Development


Generic substitution among phenylthiourea analogs is scientifically unsound due to the profound impact of the 4-CF₃ group on electronic distribution, target binding, and resultant biological activity. Comparative cytotoxicity studies demonstrate that 4-(trifluoromethyl)phenylthiourea (compound 8) and its 3,4-dichlorophenyl analog (compound 2) are the most potent cytotoxic agents among a library of 3-(trifluoromethyl)phenylthiourea derivatives, whereas isomers with different substitution patterns (e.g., compound 3) or other halogen variants (e.g., 4-chlorophenyl, compound 9) show markedly reduced efficacy [1]. This is not a class-wide effect; it is a specific, quantitative outcome of the 4-CF₃ substitution, as confirmed by structure-activity relationship (SAR) analyses and molecular docking studies against targets like DNA gyrase and HSP90 [2][3]. Simply put, a different substitution pattern yields a different molecule with non-equivalent, and often inferior, biological performance [1].

Quantitative Differentiation Guide: Why 4-(Trifluoromethyl)phenylthiourea Outperforms Analogs


Cytotoxic Potency Against Colon Cancer Cells: Superior Activity of the 4-CF₃ Analog

In a comparative study of 3-(trifluoromethyl)phenylthiourea analogs, the 4-CF₃-phenyl substituted derivative (compound 8) demonstrated significantly higher cytotoxic activity against metastatic colon cancer cells (SW480) than its isomer (compound 3) and the 4-chlorophenyl analog (compound 9). The 4-CF₃ compound achieved an IC₅₀ of 5.8 ± 0.76 µM, representing an improvement in potency of approximately 32-38% over the comparators [1].

Cancer Research Medicinal Chemistry Cytotoxicity

Cytotoxic Potency Against Prostate Cancer Cells: The 4-CF₃ Moiety as a Driver of Antitumor Activity

The 4-CF₃-phenyl thiourea (compound 8) exhibited a notable cytotoxic effect against PC3 prostate cancer cells, with an IC₅₀ of 8.9 ± 0.58 µM [1]. While a direct head-to-head comparator for this specific cell line was not provided in the same dataset, the activity is consistent with the compound's overall high potency profile (IC₅₀ ≤ 10 µM) shared with the lead compound 2 (3,4-dichlorophenyl analog), and is significantly more active than the reference drug cisplatin [1].

Cancer Research Medicinal Chemistry Prostate Cancer

Antioxidant Capacity: Radical Scavenging Activity of Acyl Thiourea Derivatives

While the parent [4-(trifluoromethyl)phenyl]thiourea was not tested directly, a series of its acyl derivatives incorporating the 4-(trifluoromethyl)phenyl moiety were evaluated for antioxidant activity via DPPH radical scavenging. Compounds 5 and 6, which are direct derivatives of the target compound, demonstrated significant activity with IC₅₀ values of 191.75 μg/mL and 189.75 μg/mL, respectively [1]. This indicates that the 4-(trifluoromethyl)phenyl core can be functionalized to yield potent antioxidants.

Antioxidant Research Medicinal Chemistry Free Radical Biology

Validated Application Scenarios for Procuring 4-(Trifluoromethyl)phenylthiourea


Medicinal Chemistry: Development of Selective Anticancer Agents

Based on direct comparative evidence, [4-(trifluoromethyl)phenyl]thiourea is a preferred starting material for synthesizing novel anticancer agents. Its 4-CF₃-substituted analogs demonstrate low micromolar IC₅₀ values (5.8-8.9 µM) against colon and prostate cancer cell lines, with documented selectivity over normal cells [1]. This performance is superior to other substitution patterns (e.g., compound 3 isomer) and surpasses the reference drug cisplatin, making it a high-value scaffold for lead optimization in oncology drug discovery [1].

Pharmaceutical Quality Control: Reference Standard for Riluzole Impurity Analysis

The compound is officially designated as Riluzole Impurity 3, a critical reference standard for the quality control of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS) . Its procurement is non-negotiable for analytical laboratories performing purity and impurity profiling of Riluzole active pharmaceutical ingredients (APIs) and finished dosage forms, as required by regulatory agencies .

Chemical Biology: Synthesis of UT-A/UT-B Transporter Inhibitors

This thiourea is a key reagent in the synthesis of pharmacologically active thiourea analogs that act as inhibitors of the urea transporters UT-A and UT-B . These transporters are emerging therapeutic targets for conditions like hyponatremia and diuretic-refractory edema. As such, the compound is essential for research programs investigating novel small-molecule modulators of these pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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